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Compound of Interest

Compound Name: Prothion

Cat. No.: B13891279 Get Quote

Disclaimer: This document is intended for researchers, scientists, and drug development

professionals. Publicly available toxicological data for the organophosphate insecticide

Prothion (CAS No. 5969-94-8) is extremely limited and presents conflicting information.

Consequently, this guide cannot be considered a comprehensive toxicological profile. The

information provided herein is based on the sparse data available and general knowledge of

organophosphate pesticides. Standardized experimental protocols are described in place of

study-specific methodologies, which were not found in the public domain.

Executive Summary
Prothion is an organophosphate insecticide. Like other compounds in this class, its primary

mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for

nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine,

resulting in overstimulation of cholinergic receptors and subsequent systemic effects.

Data on the acute, sub-chronic, chronic, and developmental toxicity of Prothion are scarce and

contradictory. No definitive No Observed Adverse Effect Level (NOAEL) or Lowest Observed

Adverse Effect Level (LOAEL) has been established from publicly available sources for most

toxicological endpoints. Information regarding its genotoxic and carcinogenic potential is also

not readily available. This document summarizes the limited findings and provides context

based on the broader class of organophosphate compounds.
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Mechanism of Action: Acetylcholinesterase
Inhibition
Organophosphates, including Prothion, act as irreversible inhibitors of acetylcholinesterase

(AChE). The process involves the phosphorylation of a serine hydroxyl group at the active site

of the AChE enzyme. This forms a stable, covalent bond, rendering the enzyme inactive.

The inactivation of AChE prevents the breakdown of acetylcholine (ACh) in the synaptic cleft.

The resulting accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic

receptors, causing a range of symptoms from salivation and muscle fasciculations to

respiratory failure and death.[1][2][3]
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Figure 1: Mechanism of Acetylcholinesterase Inhibition by Prothion.

Toxicological Data
Acute Toxicity
Information on the acute oral toxicity of Prothion is conflicting. One source indicates a median

lethal dose (LD50) in rats of 254 mg/kg, which would classify it as moderately toxic. Another
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Material Safety Data Sheet suggests an LD50 of >5000 mg/kg, indicating low acute toxicity.

This significant discrepancy underscores the uncertainty surrounding Prothion's toxicological

profile.

Species Route Endpoint Value Reference

Rat Oral LD50 254 mg/kg [Vulcanchem]

Rat Oral LD50 >5000 mg/kg [Greenbook.net]

Sub-chronic, Chronic, and Carcinogenicity
No publicly available studies on the sub-chronic, chronic, or carcinogenic effects of Prothion
were identified. Long-term exposure to other organophosphates has been associated with

neurological and neurobehavioral effects.[4][5] Some organophosphates, such as malathion

and diazinon, have been classified by the International Agency for Research on Cancer (IARC)

as probably carcinogenic to humans (Group 2A).[6][7] However, the carcinogenic potential of

Prothion itself has not been evaluated.

Genotoxicity
No specific genotoxicity studies for Prothion, such as the Ames test, were found.

Organophosphate pesticides as a class have shown mixed results in genotoxicity assays.[8][9]

A standard battery of tests is required to determine the mutagenic potential of a substance.

Reproductive and Developmental Toxicity
There is no available data on the reproductive and developmental toxicity of Prothion. Studies

on other organophosphates suggest that exposure during critical developmental windows can

lead to adverse neurodevelopmental outcomes.[10]

Experimental Protocols (Generalized)
Due to the absence of specific experimental details for Prothion, this section describes

generalized protocols for key toxicological studies based on Organisation for Economic Co-

operation and Development (OECD) Test Guidelines. These are provided for illustrative

purposes.
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Acute Oral Toxicity (Representative Protocol: OECD 423)
The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance.

Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single

sex (usually females) are used.

Procedure: A stepwise procedure is used where a group of three animals is dosed at a

defined starting level (e.g., 300 mg/kg or 2000 mg/kg). The substance is administered orally

by gavage.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for up to 14 days.

Endpoint: The outcome (number of animals surviving or dying) at one dose level determines

the next step: dosing at a higher or lower level, or concluding the test. The method allows for

classification of the substance into a GHS toxicity category.[11][12]

Sub-chronic Oral Toxicity (Representative Protocol:
OECD 408)
This 90-day study provides information on adverse effects from repeated oral exposure.

Test System: Typically rats, with at least 10 males and 10 females per group.

Procedure: The test substance is administered daily in graduated doses to several groups for

90 days. Administration is typically via the diet, drinking water, or gavage. A control group

receives the vehicle only.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed

at termination.

Endpoint: At the end of the study, all animals are subjected to a full necropsy, and organ

weights are recorded. Histopathological examination of organs and tissues is performed to

identify target organ toxicity, and a NOAEL is determined.[13][14][15][16][17]
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Genotoxicity (Representative Protocol: OECD 471 -
Bacterial Reverse Mutation Test)
The Ames test evaluates the mutagenic potential of a substance.

Test System: Multiple strains of bacteria (Salmonella typhimurium and Escherichia coli) that

are auxotrophic for an amino acid (histidine or tryptophan, respectively) are used.

Procedure: Bacteria are exposed to the test substance at various concentrations, both with

and without an exogenous metabolic activation system (S9 mix).

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant

colonies (bacteria that have mutated back to a prototrophic state) compared to the negative

control.[2][18][19][20][21]

Developmental Toxicity (Representative Protocol: OECD
414)
This study is designed to assess adverse effects on the pregnant female and the developing

embryo and fetus.

Test System: Pregnant rodents (typically rats) or non-rodents (rabbits) are used, with

approximately 20 pregnant females per group.

Procedure: The test substance is administered daily to several dose groups, typically from

the time of implantation to the day before cesarean section.

Observations: Maternal animals are observed for clinical signs, body weight, and food

consumption.

Endpoint: Shortly before the expected day of delivery, females are euthanized. The uterus

and its contents are examined for the number of implantations, resorptions, and live/dead

fetuses. Fetuses are weighed and examined for external, visceral, and skeletal

abnormalities.[1][22][23][24][25]
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Figure 2: Generalized Workflow for a 90-Day Sub-chronic Toxicity Study.
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Conclusion
The available public data is insufficient to construct a comprehensive toxicological profile for

Prothion. The conflicting acute toxicity values and the complete lack of data for other critical

endpoints make a reliable risk assessment impossible at this time. For any regulatory or safety

evaluation, it would be necessary to conduct a full suite of toxicological studies according to

current international guidelines. Researchers should exercise extreme caution and rely on the

general toxicological properties of organophosphate insecticides when handling this compound

until more specific data becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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